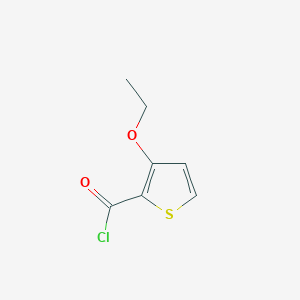

3-Ethoxythiophene-2-carbonyl chloride

Vue d'ensemble

Description

3-Ethoxythiophene-2-carbonyl chloride is a chemical compound used in various applications123. However, detailed information about this specific compound is not readily available in the sources retrieved.

Synthesis Analysis

The synthesis of 3-Ethoxythiophene-2-carbonyl chloride is not explicitly mentioned in the sources retrieved. However, it’s likely that it involves standard procedures for forming carbonyl chlorides41.Molecular Structure Analysis

The molecular structure of 3-Ethoxythiophene-2-carbonyl chloride is not explicitly provided in the sources retrieved. However, based on its name, it can be inferred that it contains an ethoxy group (C2H5O-), a thiophene ring, and a carbonyl chloride group (COCl)2.Chemical Reactions Analysis

Specific chemical reactions involving 3-Ethoxythiophene-2-carbonyl chloride are not detailed in the sources retrieved. However, carbonyl compounds in general undergo a variety of reactions, including nucleophilic addition and substitution5.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethoxythiophene-2-carbonyl chloride are not explicitly mentioned in the sources retrieved. However, carbonyl compounds in general have certain characteristic properties, such as polarity and reactivity67.Applications De Recherche Scientifique

Synthesis of 1,3-Dithiolanes

Research has shown that compounds like 3-ethoxythiophene-2-carbonyl chloride can be used in the synthesis of 1,3-dithiolanes. In a study, 2-ethoxy-1,3-dithiolane reacted with carbonyl compounds such as aldehydes and ketones, offering an alternative method for synthesizing 1,3-dithiolanes. This process was catalyzed by HgCl2 and presents an interesting alternative to acid-catalyzed methods traditionally used for creating 1,3-dithiolanes (Jo, Tanimoto, Oida, & Okano, 1981).

Organic Solar Cells

Another application is in the field of organic solar cells. A study on small-molecule organic solar cells using different molecular structures, including compounds related to 3-ethoxythiophene-2-carbonyl chloride, found that these materials significantly affect properties like film absorption, molecular packing, and charge transport. This research is vital for improving the efficiency of organic solar cells (Ni, Li, Liu, Wan, Feng, Kan, Zhang, Zhang, & Chen, 2015).

Catalysis and Synthesis

3-Ethoxythiophene-2-carbonyl chloride derivatives are also utilized in various catalytic and synthetic processes. For example, their use in the electrocatalytic reduction of arylethyl chlorides, which are precursors in the synthesis of important anti-inflammatory drugs, demonstrates their significance in pharmaceutical chemistry (Isse, Ferlin, & Gennaro, 2005).

Photovoltaic Performance

In the development of photovoltaic devices, derivatives of 3-ethoxythiophene-2-carbonyl chloride play a crucial role. Studies investigating the relationship between molecular structure and photovoltaic performance have found that subtle differences in the molecular structure can lead to significant changes in the properties and performance of these devices. This research is instrumental in the optimization of materials for solar energy conversion (Ni et al., 2015).

Safety And Hazards

Specific safety and hazard information for 3-Ethoxythiophene-2-carbonyl chloride is not available in the sources retrieved. However, carbonyl chlorides in general can be hazardous and should be handled with care89.

Orientations Futures

The future directions of 3-Ethoxythiophene-2-carbonyl chloride are not explicitly mentioned in the sources retrieved. However, the field of theoretical and computational chemistry, which includes the study of such compounds, is rapidly advancing and holds promise for the future10.

Please note that this analysis is based on the limited information available from the sources retrieved and may not fully capture all aspects of 3-Ethoxythiophene-2-carbonyl chloride. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.

Propriétés

IUPAC Name |

3-ethoxythiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-2-10-5-3-4-11-6(5)7(8)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAYKPYCNPDYQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(SC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568601 | |

| Record name | 3-Ethoxythiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxythiophene-2-carbonyl chloride | |

CAS RN |

139926-24-2 | |

| Record name | 3-Ethoxythiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B138931.png)

![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)

![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)

![Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate](/img/structure/B138943.png)

![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B138951.png)